Molecular Structure Comparison: 1,3-Bis(6-aminohexyl)urea vs. 1,6-Hexanediamine (HMDA)
1,3-Bis(6-aminohexyl)urea differs from the common aliphatic diamine 1,6-hexanediamine (HMDA) by the insertion of a central urea group. This structural modification significantly increases molecular weight (258.40 g/mol vs. 116.20 g/mol for HMDA) and introduces a strong hydrogen-bonding site . While a direct head-to-head comparison of polymers derived from both is not available in a single study, class-level inference from polyurethane and polyurea research demonstrates that the incorporation of urea linkages in the hard segment leads to higher tensile strength (e.g., 8.4-13 MPa for polyurethane-ureas) due to the formation of bidentate hydrogen bonds, compared to polyurethanes based solely on urethane or simple amine linkages [1].
| Evidence Dimension | Molecular Weight and Functional Groups |
|---|---|
| Target Compound Data | MW: 258.40 g/mol; Contains two primary amines and one urea group. |
| Comparator Or Baseline | 1,6-Hexanediamine (HMDA): MW: 116.20 g/mol; Contains two primary amines. |
| Quantified Difference | MW difference: +142.20 g/mol. Functional group difference: +1 urea group. |
| Conditions | N/A (Molecular property comparison) |
Why This Matters
The higher molecular weight and unique hydrogen-bonding capacity of the urea group directly influence polymer morphology, phase separation, and ultimately mechanical and thermal properties, providing a clear rationale for selecting this compound over simpler diamines when enhanced performance is required.
- [1] Preparation of Polyurethane‐Urea Elastomers Using Low Molecular Weight Aliphatic Diamines Enabled by Reversible CO2 Chemistry. (2020). INFONA. View Source
